

2-(Phenylamino)acetonitrile: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-(Phenylamino)acetonitrile

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For researchers, scientists, and professionals in drug development, **2-(phenylamino)acetonitrile** emerges as a pivotal precursor in the landscape of organic synthesis. Its versatile chemical nature makes it a valuable building block for a diverse array of heterocyclic compounds, most notably in the development of targeted therapeutics such as kinase inhibitors.

This in-depth technical guide provides a thorough examination of **2-(phenylamino)acetonitrile**, encompassing its synthesis, physicochemical properties, and its critical role as a synthetic intermediate. Detailed experimental protocols, quantitative data, and visual diagrams of key chemical transformations are presented to facilitate its application in the laboratory.

Physicochemical Properties and Safety Data

2-(Phenylamino)acetonitrile, with the chemical formula $C_8H_8N_2$, is a solid compound with a molecular weight of 132.16 g/mol. [\[1\]](#)[\[2\]](#) Key physical and safety data are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₈ H ₈ N ₂
Molecular Weight	132.16 g/mol [1] [2]
CAS Number	3009-97-0 [1] [2]
Melting Point	40°C
Appearance	Solid [3]
Solubility	Slightly soluble in chloroform and methanol.
Purity (Typical)	95% - ≥98% [2] [3]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C. [3]

Safety Information: **2-(Phenylamino)acetonitrile** is associated with certain hazards. The presence of the nitrile group suggests potential toxicity, as nitriles can interfere with cellular respiration. The amine group may cause skin and eye irritation. Appropriate personal protective equipment should be worn when handling this compound.

Synthesis of 2-(Phenylamino)acetonitrile

The most common and efficient method for the synthesis of **2-(phenylamino)acetonitrile** is a variation of the Strecker synthesis, involving the reaction of aniline with glycolonitrile (hydroxyacetonitrile). Glycolonitrile itself is typically prepared from formaldehyde and a cyanide source.

Experimental Protocol: Synthesis of 2-(Phenylamino)acetonitrile

This protocol is adapted from established procedures for similar aminonitriles.

Materials:

- Aniline

- Glycolonitrile (stabilized with ethanol)
- Toluene
- Anhydrous Magnesium Sulfate
- Hydrochloric Acid (for workup)
- Sodium Bicarbonate (for workup)
- Brine

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Apparatus for distillation under reduced pressure

Procedure:

- In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve aniline (1.0 equivalent) in toluene.
- Add glycolonitrile (1.1 equivalents) to the solution.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.

- Wash the organic layer sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure **2-(phenylamino)acetonitrile**.

Expected Yield: While specific yields can vary, similar reactions report yields in the range of 70-85%.

Spectroscopic Data for Characterization

The structural confirmation of **2-(phenylamino)acetonitrile** is achieved through standard spectroscopic techniques. Although the specific spectra for **2-(phenylamino)acetonitrile** are not readily available in the public domain, the data for the closely related compound, 2-(benzyl(phenyl)amino)acetonitrile, provides a strong reference for the expected spectral features.^[4]

Spectroscopic Data of 2-(benzyl(phenyl)amino)acetonitrile

¹H NMR (300 MHz, CDCl₃) δ 7.49 – 7.27 (m, 7H), 7.04 – 6.91 (m, 3H), 4.53 (s, 2H), 4.08 (s, 2H) ppm^[4]

¹³C NMR (75 MHz, CDCl₃) δ 147.9, 136.8, 129.5, 128.9, 127.8, 127.6, 120.7, 115.7, 115.6, 55.7, 39.5 ppm^[4]

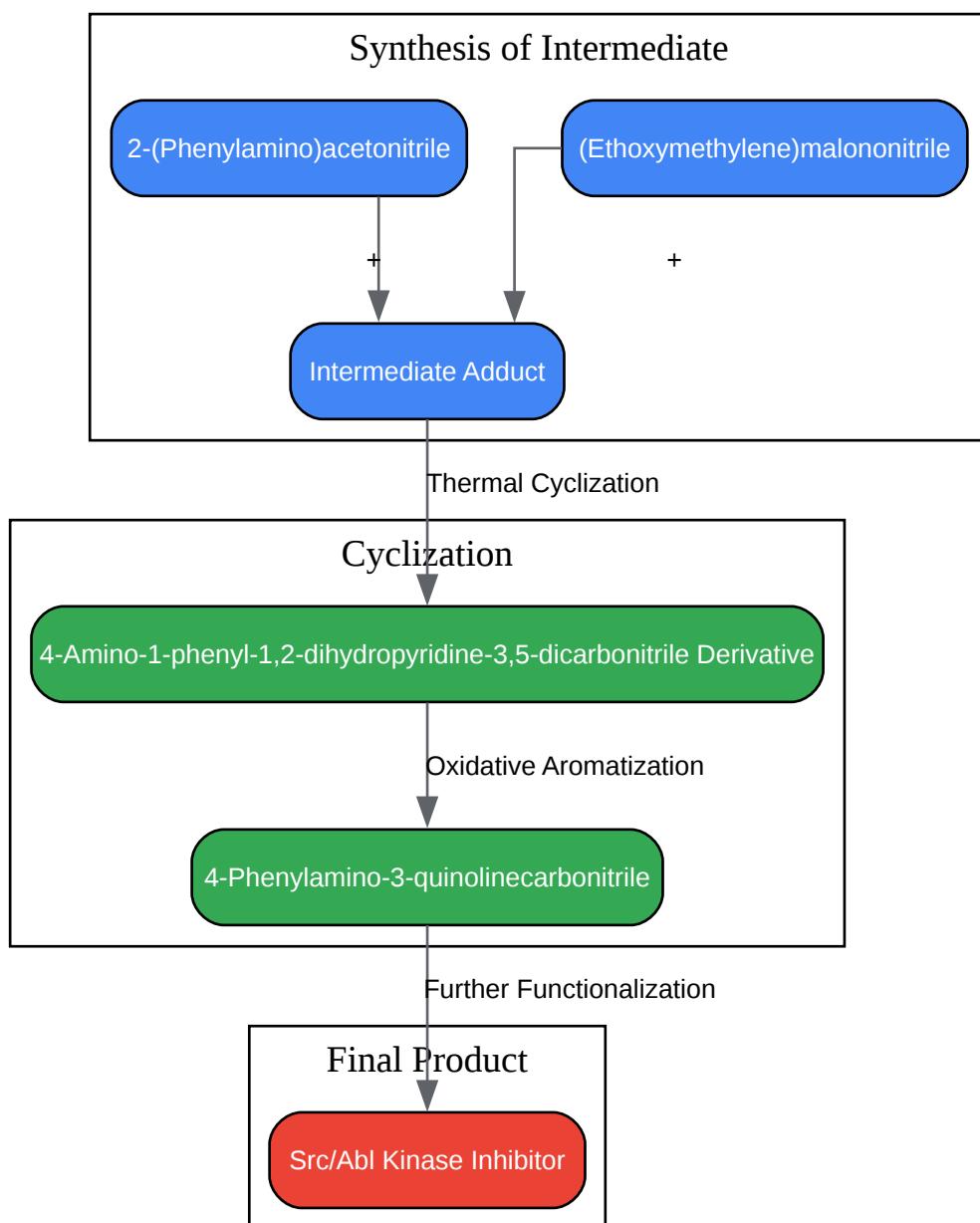
IR (KBr) 3034, 2851, 2236 (C≡N), 1596, 1498, 1453, 1355, 1214, 744, 694 cm⁻¹^[4]

MS (EI) m/z (%) = 222.4 [M]⁺ (70.1), 196.4 [M - CN]⁺ (100), 91.2 [M - C₈H₇N₂]⁺ (31.4)^[4]

Application in the Synthesis of Kinase Inhibitors

A significant application of **2-(phenylamino)acetonitrile** is in the synthesis of 4-phenylamino-3-quinolinecarbonitriles, which are potent inhibitors of Src and Abl kinases, important targets in cancer therapy.^{[5][6]} The synthesis involves the reaction of **2-(phenylamino)acetonitrile** with an appropriate three-carbon electrophile, followed by a cyclization step. A key reagent in this transformation is (ethoxymethylene)malononitrile.

Synthetic Pathway to 4-Phenylamino-3-quinolinecarbonitriles



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Caption: Synthetic route to Src/Abl kinase inhibitors.

Experimental Protocol: Synthesis of a 4-Phenylamino-3-quinolinecarbonitrile Derivative

This generalized protocol outlines the key steps for the synthesis of the quinoline core from **2-(phenylamino)acetonitrile**.

Materials:

- **2-(Phenylamino)acetonitrile**
- (Ethoxymethylene)malononitrile
- Diphenyl ether or Dowtherm A
- Anhydrous ethanol

Equipment:

- Round-bottom flask
- High-temperature thermometer
- Heating mantle
- Mechanical stirrer

Procedure:

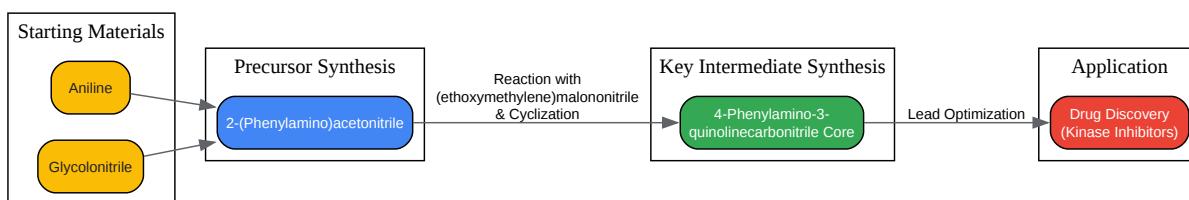
- Formation of the Intermediate: In a round-bottom flask, dissolve **2-(phenylamino)acetonitrile** (1.0 equivalent) in anhydrous ethanol. Add (ethoxymethylene)malononitrile (1.0 equivalent) and stir the mixture at room temperature for 1-2 hours. The intermediate adduct often precipitates and can be collected by filtration.

- Cyclization: Suspend the dried intermediate in a high-boiling solvent such as diphenyl ether or Dowtherm A. Heat the mixture to 240-250°C for 30-60 minutes.
- Workup and Purification: Cool the reaction mixture and add hexane to precipitate the crude product. Collect the solid by filtration and wash with hexane. The crude 4-phenylamino-3-quinolinenecarbonitrile can be further purified by recrystallization or column chromatography.

Expected Yield: Yields for the cyclization step are typically in the range of 60-80%.

Logical Workflow for Synthesis and Application

The following diagram illustrates the logical progression from the synthesis of the precursor to its application in drug discovery.



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Caption: Workflow from precursor to drug discovery.

Conclusion

2-(Phenylamino)acetonitrile stands as a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocycles. Its straightforward synthesis and versatile reactivity make it an invaluable tool for medicinal chemists and organic synthesists. The detailed protocols and data presented in this guide are intended to empower researchers to effectively utilize this precursor in their synthetic endeavors, particularly in the promising field of kinase inhibitor development for cancer therapy. Further exploration of its reactivity is poised to unlock new avenues for the creation of novel and impactful organic molecules.

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